![molecular formula C18H15N5O2S2 B2740037 N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-58-9](/img/structure/B2740037.png)
N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H15N5O2S2 and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including anti-tubercular properties and interactions with various biological targets.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H15N5O2S2
- Molecular Weight : 397.47 g/mol
- IUPAC Name : this compound
The structure features a methoxyphenyl group, a triazolopyridazine moiety, and a thiophenyl unit linked by a sulfanyl acetamide group.
1. Antitubercular Activity
Recent studies have identified compounds similar to this compound as potential anti-tubercular agents. For instance, derivatives of triazolopyridazines have shown promising activity against Mycobacterium tuberculosis.
A study reported that certain triazolopyridazine derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra. The most active compounds also demonstrated low cytotoxicity towards human embryonic kidney cells (HEK-293) . This suggests that modifications to the triazolopyridazine framework could enhance anti-tubercular efficacy while maintaining safety profiles.
The proposed mechanism of action for compounds in this class involves interference with bacterial metabolism and cell wall synthesis. The presence of the thiophene and triazole groups may enhance binding affinity to bacterial targets due to their electron-donating properties.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
Compound A | Antitubercular | 1.35 | |
Compound B | Antitubercular | 2.18 | |
Compound C | Cytotoxicity | >40 | |
Compound D | COX-II Inhibition | 0.011 |
3. Cytotoxicity Studies
Research indicates that many derivatives within this chemical class exhibit low toxicity towards human cell lines, which is critical for drug development. Cytotoxicity assays showed that several active compounds maintained an IC90 above 40 μM against HEK-293 cells, indicating a favorable safety profile for further development .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole and pyridazine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with cancer-related targets.
Compound Type Target Cancer Type Inhibition Percentage Triazole Derivatives SNB-19 86.61% Pyridazine Derivatives OVCAR-8 85.26% Mixed Derivatives NCI-H40 75.99% -
Anti-inflammatory Properties :
- Molecular docking studies suggest that N-(2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. This property positions it as a candidate for further development in anti-inflammatory therapies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene and triazole moieties with acetamide functionalities. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structural integrity and purity of the synthesized compound.
Case Studies
-
In Vitro Studies :
- A study published in a peer-reviewed journal evaluated the anticancer effects of related compounds derived from triazoles and pyridazines. The results demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines.
-
Molecular Docking Analysis :
- Computational studies have been conducted to predict the binding affinity of this compound to specific biological targets involved in cancer progression and inflammation.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-13-6-3-2-5-12(13)19-16(24)11-27-17-9-8-15-20-21-18(23(15)22-17)14-7-4-10-26-14/h2-10H,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZALZMADVAZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.